MFCD18317282

Description

Contextualization within Contemporary Chemical Research

In the realm of modern chemical and pharmaceutical sciences, the focus is often on the development of molecules that can interact with specific biological targets to elicit a desired therapeutic effect. The structural components of MFCD18317282, namely the nicotinic acid scaffold, a cyano group, and a fluorophenyl substituent, are all features that have been extensively explored in the design of new drugs and functional materials.

Nicotinic acid and its derivatives are known to play a role in various biological processes. The presence of the isonicotinic acid moiety in related structures suggests a potential for interaction with nicotinic acid receptors (nAChRs), which are ligand-gated ion channels crucial in the nervous system and other tissues. smolecule.com Research in this area often explores whether a molecule acts as an agonist, antagonist, or modulator of these receptors. smolecule.com

Furthermore, the cyano group is a versatile functional group in medicinal chemistry. Its ability to participate in hydrogen bonding interactions can enable the molecule to bind to and potentially inhibit specific enzymes. smolecule.com The fluorophenyl group is also a common feature in pharmacologically active compounds, often enhancing metabolic stability and binding affinity. The strategic placement of these functional groups on the nicotinic acid framework positions this compound as a candidate for screening in a variety of biological assays.

Historical Perspectives on Related Structural Motifs in Academic Literature

The core structure of this compound is nicotinic acid, also known as niacin or vitamin B3. Its importance has been recognized since the early 20th century for its role in preventing the disease pellagra. This historical foundation has spurred extensive research into nicotinic acid and its derivatives for a wide range of therapeutic applications.

The synthesis of substituted nicotinic acids and related heterocyclic compounds has been a long-standing area of interest in organic chemistry. google.comekb.eg The development of novel synthetic methodologies has allowed for the creation of diverse libraries of these compounds, enabling systematic exploration of their structure-activity relationships (SAR). For instance, the synthesis of 2-chloronicotinic acid has been a subject of study, highlighting the efforts to produce key intermediates for more complex molecules. google.com

The pyridine (B92270) ring, a central component of nicotinic acid, is found in over 7,000 existing drugs, underscoring its significance in medicinal chemistry. rsc.org Derivatives such as cyanopyridines are important intermediates in the synthesis of nicotinamide (B372718) and isonicotinic acid. rsc.org The historical and ongoing research into these structural motifs provides a rich background for understanding the potential of a new derivative like this compound.

Identification of Key Research Gaps and Motivations for Investigating this compound

Despite the extensive research on nicotinic acid derivatives, there remain significant opportunities for new discoveries. The specific combination of substituents in this compound—a 5-cyano-2-fluorophenyl group at the 2-position of nicotinic acid—is not extensively documented in publicly available research, presenting a clear research gap.

The motivation to investigate this compound stems from several key areas:

Exploration of Novel Biological Activity: Given the known interactions of related compounds with nicotinic acid receptors and various enzymes, a primary motivation is to screen this compound for novel biological activities. smolecule.com This could include its potential as an anti-thrombotic agent, as related pyridine analogues have been investigated as P2Y12 inhibitors. google.com

Development of New Therapeutic Agents: The structural features of this compound are common in molecules designed for therapeutic purposes. smolecule.com Investigating its properties could lead to the development of new treatments for a range of diseases.

Understanding Structure-Activity Relationships: By synthesizing and testing this compound and its analogues, researchers can gain a deeper understanding of how specific structural modifications influence biological activity. This knowledge is crucial for the rational design of future drug candidates.

Applications in Materials Science: Pyridine derivatives have also found applications in materials science. Further investigation could reveal interesting photophysical or electronic properties of this compound.

Chemical Compound Data

| Identifier | Value |

| MFCD Number | This compound |

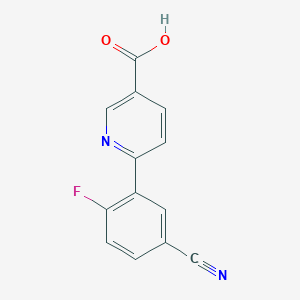

| IUPAC Name | 2-(5-cyano-2-fluorophenyl)nicotinic acid |

| CAS Number | 1261890-03-2 |

| Molecular Formula | C13H7FN2O2 |

| Molecular Weight | 242.20 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-11-3-1-8(6-15)5-10(11)12-4-2-9(7-16-12)13(17)18/h1-5,7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAKRLZNMFCDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C2=NC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687400 | |

| Record name | 6-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-03-2 | |

| Record name | 6-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies of Mfcd18317282

Quantum Mechanical Characterization of MFCD18317282 Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule like 2-amino-5-chloro-3-fluoropyridine (B1279587). These methods model the molecule at the electronic level, providing insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For a compound such as this compound, DFT calculations would be employed to predict its most stable three-dimensional geometry by finding the minimum energy conformation. This involves calculating key structural parameters.

While specific DFT results for 2-amino-5-chloro-3-fluoropyridine are not published, studies on related halopyridines and aminopyridines routinely use DFT to obtain optimized geometries. chemmethod.comresearchgate.net The calculations typically involve selecting a functional and a basis set that provide a balance of accuracy and computational cost. A common choice for similar organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. chemmethod.comresearchgate.net

Table 1: Typical Parameters for DFT-Based Geometry Optimization

| Parameter | Description | Common Selection for Halopyridines |

|---|---|---|

| Method | The primary theoretical model used. | Density Functional Theory (DFT) |

| Functional | The approximation used for the exchange-correlation energy. | B3LYP, ωB97XD, M06-2X |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p), cc-pVTZ |

| Solvation Model | Method to simulate the effects of a solvent (if not in gas phase). | Polarizable Continuum Model (PCM) |

This table represents common methodological choices for related compounds, not specific results for this compound.

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely on first principles without experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are used for high-accuracy energy and property calculations. researchgate.net To predict spectroscopic properties, Time-Dependent DFT (TD-DFT) is often employed to model electronic transitions, which correspond to UV-Vis absorption spectra.

A detailed analysis using these methods for this compound has not been found in the reviewed literature. Such a study would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. chemmethod.com

A Natural Bond Orbital (NBO) analysis would further elucidate the bonding within this compound, quantifying charge distributions on each atom and describing the nature of the bonds (e.g., σ, π, and non-bonding lone pairs). Specific HOMO-LUMO energy values and NBO analysis for this compound are not available in published research.

Table 2: Data Typically Obtained from Molecular Orbital Analysis

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates propensity for electron donation; related to ionization potential. |

| LUMO Energy | Indicates propensity for electron acceptance; related to electron affinity. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic excitation energy. |

| Mulliken/NBO Charges | Describes the electron distribution and identifies electrophilic/nucleophilic sites. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

This table describes the outputs of a typical analysis; specific values for this compound are not available in the literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

For a molecule with rotatable bonds, such as the amino group in this compound, multiple conformations may exist. MD simulations or systematic conformational searches can explore the potential energy surface of the molecule to identify different stable and metastable conformations (energy minima). While the pyridine (B92270) ring itself is rigid, rotation around the C-N bond of the amino group could be a point of interest. rsc.org However, published studies exploring the conformational landscape of this compound were not found.

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Explicit solvent MD simulations (where individual solvent molecules are included) or implicit solvent models (where the solvent is treated as a continuum) can be used to study these effects. nih.gov These simulations would reveal how interactions with solvent molecules (e.g., water, ethanol) might favor certain conformations of this compound over others. No such specific simulation studies for this compound have been reported in the scientific literature.

Reactivity and Reaction Pathway Predictions for this compound

Computational methods are instrumental in predicting how and where a molecule is likely to react. pnnl.gov These predictions are crucial for designing new synthetic routes or understanding potential metabolic pathways.

To predict the most probable sites of reaction on this compound, computational chemists employ methods rooted in quantum mechanics, such as Density Functional Theory (DFT). By calculating the distribution of electrons across the molecule, we can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would indicate likely sites for electrophilic attack, such as the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carboxylic acid group. Regions of positive potential (blue) highlight areas susceptible to nucleophilic attack, such as the hydrogen of the carboxylic acid and potentially the carbon atoms bonded to the electronegative halogen atoms.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed. This helps to pinpoint the most reactive atoms for electrophilic, nucleophilic, and radical attacks.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis) can further quantify the electrophilic and nucleophilic nature of each atom in the molecule.

A hypothetical analysis would likely identify the carboxylic acid group as a primary site for deprotonation (nucleophilic character on the oxygen) and esterification reactions. The nitrogen and oxygen atoms in the oxazole ring would also exhibit nucleophilic properties. The aromatic ring, influenced by the electron-withdrawing chloro and fluoro groups, would present specific sites for electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

Table 1: Hypothetical Reactivity Indices for this compound calculated using DFT

| Atomic Site | Predicted Character | Potential Reactions |

| Carboxylic Acid Oxygen (O-H) | Nucleophilic | Deprotonation, Hydrogen Bonding |

| Carboxylic Acid Carbonyl Carbon (C=O) | Electrophilic | Nucleophilic Acyl Substitution (e.g., amidation) |

| Oxazole Ring Nitrogen (N) | Nucleophilic | Protonation, Coordination to Lewis Acids |

| Phenyl Ring Carbons | Varied | Electrophilic/Nucleophilic Aromatic Substitution |

| Methyl Group Hydrogens (C-H) | Weakly Acidic | Potential for radical abstraction under forcing conditions |

Once potential reaction sites are identified, computational modeling can elucidate the step-by-step mechanism of a chemical transformation. This involves mapping the potential energy surface of the reaction. matlantis.com Key computational tasks include:

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. matlantis.com Methods like the Nudged Elastic Band (NEB) or Eigenvector Following are used to find the precise geometry and energy of the TS. matlantis.com

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a critical factor governing the reaction rate. matlantis.com A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

For example, the esterification of the carboxylic acid group of this compound with an alcohol could be modeled to determine the activation energies for acid-catalyzed versus base-catalyzed pathways, providing insights into the optimal reaction conditions.

Computational chemistry is a valuable tool for predicting how a catalyst might influence a reaction involving this compound. rsc.org By modeling the interaction of the molecule with a catalyst's active site, researchers can predict:

Catalytic Enhancement: How the catalyst lowers the activation energy of a desired reaction compared to the uncatalyzed pathway.

Regioselectivity and Stereoselectivity: In cases where a reaction can produce multiple isomers, computational models can predict which product is more likely to form by comparing the activation energies of the different reaction pathways leading to each product.

For instance, in a cross-coupling reaction involving the C-Cl bond on the phenyl ring, different palladium-based catalysts could be modeled to predict which ligand would provide the highest yield and selectivity for the desired product.

Chemoinformatics and QSAR/QSPR Methodologies Applied to this compound Analogues

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models use statistical and machine learning methods to correlate chemical structure with physical properties or biological activity. cresset-group.com These approaches are particularly useful when dealing with a series of related compounds, or analogues of this compound.

A QSPR model could be developed to predict various properties for a library of analogues of this compound. The process involves:

Dataset Curation: Assembling a set of molecules with known experimental or high-level computed properties (e.g., solubility, melting point, lipophilicity).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).

Model Building: Using machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest, or neural networks), a mathematical model is created that links the descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using external validation sets or cross-validation techniques. nih.gov

Such a model, once validated, could rapidly and accurately predict properties for newly designed analogues of this compound without the need for synthesis and experimental testing.

Table 2: Exemplary Molecular Descriptors for QSPR/QSAR Analysis of this compound Analogues

| Descriptor Class | Example Descriptors | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Basic constitutional information |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (partition coefficient) | Connectivity, Polarity, Lipophilicity |

| 3D Descriptors | Molecular Volume, Surface Area, Principal Moments of Inertia | Size, Shape, and 3D-structure |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties, Reactivity |

In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of compounds against a biological target or for a desired property profile. For derivatives of this compound, this process would typically involve:

Virtual Library Generation: Creating a large, diverse library of virtual compounds by systematically modifying the core structure of this compound (e.g., changing substituents on the phenyl ring or modifying the carboxylic acid group).

Property Filtering: Applying the developed QSAR/QSPR models and other computational filters (e.g., Lipinski's rule of five for drug-likeness) to remove compounds with undesirable predicted properties.

Molecular Docking: For target-based discovery, the remaining compounds are "docked" into the binding site of a protein of interest. This simulation predicts the binding pose and estimates the binding affinity. chemmethod.com

Prioritization: The results are scored and ranked, allowing chemists to prioritize a smaller, more promising set of compounds for actual synthesis and experimental testing. chemmethod.com

This hierarchical screening approach efficiently narrows down a vast chemical space to a manageable number of high-potential candidates, significantly accelerating the discovery process.

Synthetic Methodologies for the Preparation and Functionalization of Mfcd18317282

Exploration of Novel Synthetic Routes to 5-Bromo-2-chloro-3-nitropyridine (B118568)

The development of efficient and scalable synthetic pathways to polysubstituted pyridines like 5-bromo-2-chloro-3-nitropyridine is a key focus of synthetic organic chemistry. Research in this area aims to create methodologies that are not only high-yielding but also adhere to the principles of modern, sustainable chemistry.

The synthesis of 5-bromo-2-chloro-3-nitropyridine typically involves a multi-step sequence starting from more readily available pyridine (B92270) derivatives. A common strategy begins with the nitration of 2-amino-5-bromopyridine. This electrophilic aromatic substitution is generally carried out using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org The reaction conditions, including temperature and reaction time, are crucial for maximizing the yield and purity of the desired product.

The subsequent conversion of the amino group to a chloro group is often achieved through a Sandmeyer-type reaction. This involves the diazotization of 2-amino-5-bromo-3-nitropyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, followed by treatment with a copper(I) chloride catalyst. chemicalbook.comchemicalbook.com An alternative procedure involves suspending the finely powdered 2-amino-5-bromo-3-nitropyridine in hydrochloric acid, cooling the mixture, and then slowly adding solid sodium nitrite to form the diazonium salt, which is subsequently converted to the 2-chloro derivative. chemicalbook.com Optimization of this step focuses on controlling the temperature to prevent premature decomposition of the diazonium intermediate and ensuring efficient conversion to the final product.

A representative synthetic scheme is outlined below:

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | 78-85% orgsyn.org |

| 2 | 2-Amino-5-bromo-3-nitropyridine | HCl, NaNO₂ | 5-Bromo-2-chloro-3-nitropyridine | 84% chemicalbook.com |

This table presents a generalized synthetic route; specific conditions and yields may vary based on the detailed experimental procedure.

The principles of green chemistry and atom economy are increasingly important in the design of synthetic routes. jocpr.com Atom economy assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional multi-step syntheses, particularly those involving protecting groups or stoichiometric reagents, can have low atom economy.

Research into more atom-economical methods for pyridine synthesis often focuses on cycloaddition reactions or one-pot procedures that build the pyridine ring from simpler acyclic precursors. organic-chemistry.orgchempedia.info For instance, the Hantzsch pyridine synthesis, while a classic method, can be adapted using microwave irradiation to improve efficiency and reduce waste. chegg.com While direct application to the synthesis of 5-bromo-2-chloro-3-nitropyridine from acyclic precursors is challenging due to the specific substitution pattern, the principles guide the optimization of existing routes. For example, minimizing the use of hazardous solvents and reagents, and developing catalytic alternatives to stoichiometric processes are key areas of investigation. acsgcipr.org The development of catalytic C-H functionalization methods also represents a frontier in improving the atom economy of heterocycle synthesis. mdpi.com

While 5-bromo-2-chloro-3-nitropyridine itself is an achiral molecule, its scaffold can be used to synthesize chiral analogues. The development of stereoselective methods is crucial when the target molecules have potential biological activity, which is often dependent on a specific stereoisomer. researchgate.netnoaa.gov

Stereoselectivity can be introduced by reacting 5-bromo-2-chloro-3-nitropyridine with chiral nucleophiles or by employing chiral catalysts in subsequent functionalization steps. For example, a nucleophilic aromatic substitution (SNAr) reaction with a chiral amine or alcohol could lead to the formation of diastereomeric products that can be separated.

More advanced strategies involve asymmetric catalysis. For instance, a transition metal-catalyzed cross-coupling reaction using a chiral ligand could be employed to introduce a substituent in a stereocontrolled manner. While specific examples for the direct asymmetric synthesis of chiral analogues from 5-bromo-2-chloro-3-nitropyridine are not extensively documented in the literature, the principles of asymmetric synthesis are broadly applicable. researcher.lifefigshare.com The development of enantioselective C-H activation, for example, is a rapidly advancing field that could provide future pathways to chiral pyridine derivatives. nih.gov

Research on Functional Group Transformations of 5-Bromo-2-chloro-3-nitropyridine

The multiple reactive sites on the 5-bromo-2-chloro-3-nitropyridine scaffold make it a valuable intermediate for creating a diverse library of substituted pyridines. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chloro and bromo groups are ideal handles for transition metal-catalyzed cross-coupling reactions.

The distinct reactivity of the substituents on the pyridine ring allows for selective modifications. The positions ortho and para to the nitro group (positions 2 and 4) are highly activated towards nucleophilic attack. ntnu.no In 5-bromo-2-chloro-3-nitropyridine, the chloro group at the C2 position is particularly susceptible to displacement by nucleophiles.

Chemoselectivity is also observed in reactions with S-nucleophiles. Studies on related 2-methyl-3-nitropyridines have shown that the nitro group itself can act as a leaving group in SNAr reactions with thiols, often in preference to a halogen at the C5 position. mdpi.comnih.gov This highlights the nuanced reactivity that can be exploited for selective functionalization.

Regioselective synthesis of substituted pyridines can also be achieved by activating the pyridine ring through N-oxide formation, followed by nucleophilic addition. nih.gov Furthermore, methods for the direct regioselective C-4 alkylation of pyridines have been developed, which could potentially be adapted for derivatives of 5-bromo-2-chloro-3-nitropyridine after modification of the existing functional groups. chemrxiv.orgnih.gov

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nih.gov The bromo and chloro substituents on 5-bromo-2-chloro-3-nitropyridine serve as excellent handles for such transformations. The differential reactivity of C-Br and C-Cl bonds (C-Br is generally more reactive than C-Cl in oxidative addition to palladium catalysts) allows for selective, sequential couplings. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent. wikipedia.orglibretexts.org It is possible to selectively couple at the C5-Br position while leaving the C2-Cl position intact by careful choice of catalyst and reaction conditions. nih.gov This allows for the introduction of a wide range of aryl or vinyl substituents.

Sonogashira Coupling: This reaction introduces alkynyl groups via a palladium- and copper-cocatalyzed coupling with a terminal alkyne. wikipedia.orgnih.gov Similar to the Suzuki coupling, selective reaction at the more reactive bromide site is expected. scirp.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling the aryl halide with an amine. acsgcipr.orgwikipedia.org This provides a powerful method for introducing primary or secondary amine functionalities at either the C5 or C2 position, again with selectivity being a key consideration. jk-sci.commatthey.com

The table below summarizes potential transition metal-catalyzed reactions on the 5-bromo-2-chloro-3-nitropyridine scaffold.

| Reaction Name | Coupling Partner | Metal Catalyst | Bond Formed | Potential Site of Reaction |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Palladium | C-C | C5-Br > C2-Cl |

| Sonogashira Coupling | R-C≡CH | Palladium/Copper | C-C | C5-Br > C2-Cl |

| Buchwald-Hartwig Amination | R₂NH | Palladium | C-N | C5-Br > C2-Cl |

| Heck Coupling | Alkene | Palladium | C-C | C5-Br > C2-Cl |

| Stille Coupling | R-Sn(Alkyl)₃ | Palladium | C-C | C5-Br > C2-Cl |

This table illustrates the potential for various cross-coupling reactions. The feasibility and selectivity of each reaction would require experimental validation.

Table of Compounds

| MFCD Number | Chemical Name | Other Names |

| MFCD18317282 | 5-Bromo-2-chloro-3-nitropyridine | 2-Chloro-5-bromo-3-nitropyridine |

| - | 2-Amino-5-bromopyridine | 5-Bromo-2-pyridinamine |

| - | 2-Amino-5-bromo-3-nitropyridine | 5-Bromo-3-nitro-2-pyridinamine |

| - | Sodium Nitrite | - |

| - | Copper(I) Chloride | Cuprous chloride |

Following a comprehensive search for the chemical compound designated "this compound," no specific scientific literature or detailed research findings pertaining to its derivatization, labeling, or conjugation for academic investigations could be located. The identifier "this compound" appears to be a product catalog number, and there is no accessible peer-reviewed research that discusses the specific synthetic methodologies requested in the outline.

Therefore, it is not possible to generate the requested article on "" with the specified subsections, as no data or research findings are available in the public domain for this particular compound. Information regarding the design of labeled variants or the preparation of conjugates for mechanistic studies is absent from the scientific literature.

Advanced Spectroscopic and Structural Elucidation Research of Mfcd18317282

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for MFCD18317282

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a suite of advanced NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity of the atomic framework.

Advanced 2D and 3D NMR Techniques for Complete Assignment

To overcome the limitations of one-dimensional NMR, such as signal overlap in complex regions of the spectrum, a variety of two-dimensional (2D) and three-dimensional (3D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For a molecule with the complexity of this compound, these experiments are critical for assembling the molecular puzzle.

For instance, an HSQC experiment would directly link each proton to its attached carbon, while HMBC data would reveal longer-range connectivities (typically 2-3 bonds), allowing for the piecing together of the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide through-space correlations between protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Table 1: Illustrative 2D NMR Data for a Hypothetical Structure of this compound

| ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations (¹H ppm) | HMBC Correlations (¹³C ppm) |

|---|---|---|---|

| 7.85 (d, J=8.0 Hz) | 128.5 | 7.50 | 125.0, 130.2, 145.8 |

| 7.50 (t, J=8.0 Hz) | 125.0 | 7.85, 7.45 | 128.5, 135.1 |

| 7.45 (d, J=8.0 Hz) | 130.2 | 7.50 | 128.5, 145.8 |

This table is a hypothetical representation to illustrate the type of data obtained from 2D NMR experiments.

Solid-State NMR Studies for Polymorphism and Crystal Structure Analysis

While solution-state NMR provides information about the molecule's structure in a solvated environment, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and spin-spin couplings in the solid state, researchers can identify different polymorphs of this compound and gain information about the molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Research

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula. Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), can be used to track the fate of these atoms during fragmentation, providing valuable clues about the molecular structure and reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Elucidation of this compound Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation of ions. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation spectrum. By carefully analyzing the masses of the fragment ions and the neutral losses, a detailed picture of the molecule's connectivity and functional groups can be constructed, corroborating the structure determined by NMR.

Table 2: Hypothetical High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragment Ion (MS/MS) | Proposed Neutral Loss |

|---|---|---|---|---|

| [M+H]⁺ | 243.0513 | 243.0515 | 215.0564 | CO |

| 185.0458 | C₂O₂ |

This table is a hypothetical representation to illustrate the type of data obtained from HRMS and MS/MS experiments.

X-ray Crystallography and Electron Diffraction Studies for this compound and its Co-crystals

To perform X-ray crystallography, a single crystal of this compound is grown and then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. rsc.org This provides an unambiguous structural determination.

In cases where suitable single crystals for X-ray diffraction are difficult to obtain, electron diffraction techniques can be a powerful alternative. Electron diffraction can be used to study microcrystalline or nanocrystalline materials, providing structural information that may be inaccessible by other methods.

Furthermore, the formation of co-crystals of this compound with other molecules can be investigated. X-ray crystallography of these co-crystals can reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the molecular recognition and self-assembly processes.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.1 |

| Z | 4 |

This table is a hypothetical representation to illustrate the type of data obtained from an X-ray crystallography experiment.

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral compound or a compound that crystallizes in a chiral space group, SCXRD can establish the absolute configuration of its stereocenters. In the case of this compound, which involves the coordination of a zinc ion by the tetradentate nitrilotriacetic acid (NTA) ligand, the resulting complex can adopt a specific, non-superimposable three-dimensional structure.

In analogous chiral zinc complexes, such as those formed with phosphonate (B1237965) ligands, SCXRD has been successfully employed to elucidate their layered structures and the coordination environment of the zinc centers. These studies reveal that the inorganic layers are composed of corner-sharing {ZnO₃X} (where X can be a halogen or another coordinating atom) and {PO₃C} tetrahedra. The layers are often held together by van der Waals interactions. mdpi.com

For this compound, a single crystal structure would likely reveal a polymeric network where the NTA ligand bridges zinc centers. The coordination geometry around the zinc(II) ion, which has a d¹⁰ electronic configuration, is expected to be tetrahedral or distorted tetrahedral, formed by the nitrogen atom and the oxygen atoms of the three carboxylate groups of the NTA ligand. The sodium ion would be present to balance the charge of the zincate complex.

The crystal packing would be influenced by electrostatic interactions between the sodium cations and the anionic zincate complexes, as well as potential hydrogen bonding involving any coordinated water molecules. A representative table of crystallographic data for a hypothetical single crystal of this compound is presented below, based on typical values for similar organometallic zinc complexes.

| Parameter | Hypothetical Value |

| Empirical formula | C₆H₆NNaO₆Zn |

| Formula weight | 276.48 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1054.3(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.742 |

| Absorption coefficient (mm⁻¹) | 2.65 |

| F(000) | 560 |

This is a hypothetical data table for illustrative purposes.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. For this compound, PXRD would be instrumental in confirming that the synthesized material is a single crystalline phase and not a mixture of starting materials or amorphous byproducts.

The PXRD pattern of a crystalline powder of this compound would exhibit a series of sharp peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the compound's crystal lattice. In studies of zinc oxide nanoparticles and other zinc-containing materials, PXRD patterns have been used to confirm the wurtzite hexagonal structure and to determine the average crystallite size using the Debye-Scherrer equation. mathsjournal.comisroset.org

For this compound, the experimental PXRD pattern would be compared with a theoretical pattern calculated from the single crystal X-ray diffraction data, if available, to confirm the bulk material's structure. Any significant unindexed peaks could indicate the presence of impurities. The sharpness of the diffraction peaks would provide an indication of the degree of crystallinity.

A representative PXRD data table for a hypothetical crystalline powder of this compound is shown below, illustrating the expected format of such data.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 85 |

| 30.5 | 2.93 | 50 |

| 35.7 | 2.51 | 30 |

This is a hypothetical data table for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation and coordination environment. For this compound, these techniques would be crucial for confirming the coordination of the NTA ligand to the zinc ion.

In the IR spectrum of this compound, the characteristic absorption bands of the carboxylate groups would be of particular interest. The position of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate groups can indicate the coordination mode. A large separation (Δν = νₐₛ - νₛ) is typically observed for monodentate coordination, while a smaller separation is characteristic of bidentate or bridging coordination.

Raman spectroscopy would complement the IR data. The Raman spectra of zinc(II) complexes with amino acid-like ligands, such as carnosine, have been used to identify the specific atoms involved in metal chelation. nih.gov For this compound, Raman bands associated with the C-N stretching and the Zn-N and Zn-O stretching vibrations would provide direct evidence of coordination.

The table below summarizes the expected vibrational bands for this compound based on known data for similar complexes.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (if hydrated) | 3400-3200 (broad) | Weak |

| C-H stretch | 2980-2850 | 2980-2850 |

| Asymmetric COO⁻ stretch (νₐₛ) | ~1650-1590 | ~1650-1590 |

| Symmetric COO⁻ stretch (νₛ) | ~1420-1380 | ~1420-1380 |

| C-N stretch | ~1100 | ~1100 |

| Zn-O stretch | ~450-400 | ~450-400 |

| Zn-N stretch | ~400-350 | ~400-350 |

This is a hypothetical data table for illustrative purposes.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research on this compound Analogues

For instance, studies on chiral layered zinc phosphonates have shown that these materials exhibit distinct CD signals. mdpi.com The Cotton effects observed in the CD spectra are indicative of the chiral environment around the chromophores. Similarly, the formation of imines between a chiral amine and a quaterphenyl-5′-carbaldehyde in the presence of Zn(II) leads to an amplified CD signal, demonstrating the utility of this technique in sensing chirality. rsc.org

If a chiral analogue of NTA were used to synthesize a complex similar to this compound, CD spectroscopy would be a powerful tool to confirm the transfer of chirality to the metal complex and to study its stereochemical properties. The sign and magnitude of the Cotton effects in the CD spectrum would be related to the absolute configuration of the chiral ligand and the resulting conformation of the complex.

Vibrational circular dichroism (VCD) is another chiroptical technique that could provide detailed stereochemical information. VCD has been used to demonstrate nanoscale chirality in noncrystalline inorganic materials, such as zinc(II) orthophosphate clusters, by observing the vibrational coupling between phosphate (B84403) groups in a chiral arrangement. rsc.org

A hypothetical CD spectrum for a chiral analogue of this compound might exhibit the following characteristics:

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition Assignment |

| 220 | +2.5 | Ligand-to-metal charge transfer (LMCT) |

| 280 | -1.8 | n → π* transition of the carboxylate chromophore |

This is a hypothetical data table for illustrative purposes.

Mechanistic Investigations of Mfcd18317282 at the Molecular and Cellular Level

Metabolomic and Proteomic Research in Response to MFCD18317282 Exposure (in research models)There are no published studies on the metabolites, metabolic pathways, or changes in global protein expression in response to this compound.

It is possible that this compound is a compound that is still in the early stages of research and has not yet been the subject of published scientific studies. It could also be an internal identifier used by a specific research institution or company that has not been disclosed publicly. Without accessible data, it is not possible to provide a scientifically accurate and informative article as requested.

Advanced Analytical Methodologies Development for Mfcd18317282 Research

Development of Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatographic methods are indispensable for the separation and purification of chemical compounds. For 5-(p-tolyl)isoxazole-4-carboxylic acid and its analogues, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) have been pivotal.

Method Development for HPLC, GC, and SFC Separation of MFCD18317282 and its Analogues

The separation of isoxazole (B147169) derivatives, including 5-(p-tolyl)isoxazole-4-carboxylic acid, is often achieved using reversed-phase HPLC. sielc.com A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For instance, the analysis of 5-methylisoxazole-4-carboxylic acid, a related analogue, can be performed on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such methods are scalable for preparative separation to isolate impurities. sielc.com

Gas chromatography is also applicable, particularly for volatile derivatives. The analysis of isoxazoline (B3343090) derivatives has been demonstrated using columns like SEMPLICITY-5. unifi.it For complex mixtures, multidimensional GC can provide enhanced resolution.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of isoxazole derivatives, offering advantages in terms of speed and reduced solvent consumption. semanticscholar.org Recent studies have highlighted the successful separation of 3-carboxamido-5-aryl isoxazole derivatives using SFC on polysaccharide-based chiral stationary phases. researchgate.netnih.gov

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |

| HPLC | Newcrom R1 (C18) | Acetonitrile/Water/Phosphoric Acid | Purity analysis, preparative separation sielc.com |

| GC | SEMPLICITY-5 | - | Analysis of volatile derivatives unifi.it |

| SFC | Chiralpak® AD-H | CO2/Ethanol | Chiral separation, high-purity isolation nih.gov |

Chiral Separation Methodologies for Enantiomeric Purity Assessment

For chiral isoxazole derivatives, the assessment of enantiomeric purity is critical. Supercritical Fluid Chromatography has proven to be particularly effective for the chiral separation of isoxazole analogues. Studies on 3-carboxamido-5-aryl isoxazole derivatives have demonstrated excellent resolutions (Rs up to 9.78) and short analysis times (under 6 minutes) using polysaccharide-based chiral stationary phases like Lux™ Cellulose-2 and Chiralpak® AD-H. nih.gov These methods have successfully achieved enantiomeric purities higher than 98%. researchgate.netnih.gov Preparative scale SFC has also been employed to isolate individual enantiomers with high enantiomeric excess. semanticscholar.orggoogle.com

The choice of chiral stationary phase and co-solvent (such as methanol (B129727), ethanol, or isopropanol) significantly impacts the separation efficiency. nih.gov Thermodynamic studies based on Van't Hoff plots can further elucidate the chiral recognition mechanisms. nih.gov

Spectroscopic Quantification Methods for Research Purposes

Spectroscopic techniques are vital for the quantification and characterization of 5-(p-tolyl)isoxazole-4-carboxylic acid.

UV-Vis, Fluorescence, and Chemiluminescence Based Detection Systems

UV-Vis spectroscopy is a fundamental tool for the analysis of isoxazole derivatives, which typically exhibit characteristic absorption maxima. For example, various (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives show UV-Vis absorption maxima in methanol ranging from 378 to 386 nm. acs.org Such data is crucial for developing quantitative assays.

Fluorescence spectroscopy offers high sensitivity for certain isoxazole derivatives. The introduction of fluorogenic moieties, such as pyrene (B120774) or anthracene, onto a calix google.comarene scaffold bearing isoxazole units has been shown to create fluorescent sensors. core.ac.ukmaynoothuniversity.ie The fluorescence emission of these sensors can be quenched upon binding to specific metal ions, providing a basis for quantification. core.ac.ukmaynoothuniversity.ie Theoretical studies on pyrrole-isoxazole derivatives suggest that their fluorescence properties are linked to intramolecular charge transfer (ICT) processes. mdpi.comnih.gov

Chemiluminescence-based assays have also been utilized in the study of isoxazole derivatives. For instance, the effect of novel isoxazole and pyrazoline derivatives on the luminol-based chemiluminescence of human phagocytes has been investigated to assess their immunomodulatory activity. researchgate.neteurekaselect.com

| Spectroscopic Method | Principle | Application Example |

| UV-Vis | Measurement of light absorption | Quantification of isoxazole derivatives based on their λmax acs.org |

| Fluorescence | Measurement of light emission from an excited state | Sensitive detection using fluorescently-tagged isoxazole derivatives core.ac.ukmaynoothuniversity.ie |

| Chemiluminescence | Measurement of light produced in a chemical reaction | Studying the effects of isoxazoles on biological processes researchgate.neteurekaselect.com |

Development of NMR-based Quantitative Methodologies (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method of measurement that provides a direct quantification of a substance without the need for a specific reference standard of the analyte. The development of qNMR methods for isoxazole derivatives involves the selection of suitable internal standards and acquisition of high-quality NMR spectra.

The characterization of isoxazole derivatives by ¹H and ¹³C NMR is well-established. rsc.orgipb.ptresearchgate.netur.edu.plicm.edu.pl For instance, the ¹H NMR spectrum of 5-methylisoxazole-4-carboxylic acid in DMSO-d6 shows a characteristic singlet for the methyl group protons and a singlet for the isoxazole ring proton. derpharmachemica.com For quantitative purposes, a suitable, non-overlapping signal from the analyte is integrated and compared to the integral of a known amount of an internal standard. The purity of the analyte can then be calculated directly. While specific qNMR studies on 5-(p-tolyl)isoxazole-4-carboxylic acid are not extensively reported, the principles of qNMR are readily applicable given the availability of detailed NMR data for related structures.

Electroanalytical Techniques for Redox Characterization of this compound

Electroanalytical methods, such as cyclic voltammetry, are employed to investigate the redox properties of chemical compounds. The electrochemical behavior of isoxazole derivatives has been studied to understand their electron transfer mechanisms. semanticscholar.org For example, the electrochemical properties of di-iron complexes containing an isoxazole moiety have been probed by cyclic voltammetry to assess their catalytic activity in dihydrogen production. ccspublishing.org.cn The redox potentials of fullerene-isoxazole adducts have also been investigated to evaluate their potential in photovoltaic applications. rsc.org Such studies provide valuable insights into the electronic structure and reactivity of the isoxazole ring system in 5-(p-tolyl)isoxazole-4-carboxylic acid.

Voltammetry Studies for Oxidation-Reduction Potentials

There are currently no published voltammetry studies that detail the oxidation-reduction potentials of this compound. Voltammetry is a category of electroanalytical methods used to investigate the electrochemical behavior of a substance by measuring the current as a function of applied potential. These studies are fundamental in determining the specific potentials at which a compound undergoes oxidation and reduction, providing insights into its electron transfer characteristics.

The process typically involves a three-electrode system: a working electrode, a reference electrode, and a counter electrode. Techniques such as cyclic voltammetry (CV) are often employed to probe the electrochemical properties of a compound. In a typical CV experiment, the potential is swept linearly between two values, and the resulting current is measured. The resulting plot, a voltammogram, can reveal information about the redox potentials and the stability of the oxidized and reduced forms of the analyte.

Without experimental data for this compound, it is not possible to provide a data table of its oxidation-reduction potentials.

Development of Electrochemical Sensors for Research Applications

There is no information available on the development or application of electrochemical sensors specifically designed for the detection or study of this compound. Electrochemical sensors are devices that convert a chemical signal into an electrical one and are valued for their potential for high sensitivity, selectivity, and rapid response.

The development of such a sensor for this compound would first require a thorough understanding of its electrochemical behavior, as determined by techniques like voltammetry. This knowledge would inform the selection of appropriate electrode materials and the design of the sensor platform to ensure optimal interaction with the target analyte. For instance, the sensor could be based on amperometry, where the current produced from the oxidation or reduction of this compound at a constant potential is measured, or potentiometry, which measures the potential difference between two electrodes.

Given the lack of foundational electrochemical data for this compound, research into dedicated electrochemical sensors for this compound has not been documented in publicly accessible sources. Therefore, no data tables on the performance or characteristics of such sensors can be presented.

Research on Applications of Mfcd18317282 As a Chemical Probe or Scaffold

Utilization of MFCD18317282 in Organic Synthesis Methodologies

Based on available research, the primary role of this compound in organic synthesis is as a monomer for the creation of larger, more complex molecules, rather than as a catalyst, ligand, or a standalone reagent for specific chemical transformations.

As a Reagent for Specific Chemical Transformations

While this compound is a reagent in polymerization reactions, there is no evidence to suggest its use as a specific reagent for other types of chemical transformations. The bromine atoms on the thiophene (B33073) rings are key functional groups that allow it to participate in cross-coupling reactions, such as Stille or Suzuki coupling, to form new carbon-carbon bonds and build polymer chains. mdpi.com

This compound as a Scaffold for Materials Science Research

The most significant application of 4,7-bis(5-bromo-3,4-didecylthien-2-yl)benzo[c] mdpi.comguidechem.comscielo.brthiadiazole is as a structural scaffold for the development of advanced materials, particularly in the field of organic electronics.

Development of Polymers and Composites Incorporating this compound

The compound serves as a key building block for the synthesis of conjugated polymers. These polymers are characterized by an alternating sequence of electron-donating and electron-accepting units along their backbone. In this context, the benzothiadiazole core of this compound acts as the electron-acceptor unit.

These polymers are synthesized through cross-coupling reactions where this compound is reacted with a co-monomer that acts as the electron-donor unit. The resulting polymers are solution-processable, which is a significant advantage for fabricating large-area and flexible electronic devices.

Research into Optoelectronic or Photonic Properties of this compound Derivatives

The primary focus of research on polymers derived from this compound is their optoelectronic properties, which makes them suitable for applications in organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). The donor-acceptor architecture within the polymer chain leads to a low bandgap, allowing the material to absorb a broad range of the solar spectrum. rsc.orgresearchgate.net

Fluorination of the benzothiadiazole unit in related monomers has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymers, which can lead to higher open-circuit voltages in organic solar cells. sigmaaldrich.comossila.com The specific alkyl side chains on the thiophene rings also play a role in the morphology and performance of the final devices. mdpi.comrsc.org

Below is a table summarizing the optoelectronic properties of a polymer synthesized using a derivative of this compound.

| Property | Value | Reference |

| Power Conversion Efficiency (PCE) | 6.2% | sigmaaldrich.com |

| Open-Circuit Voltage (Voc) | 0.74 V | sigmaaldrich.com |

| Short-Circuit Current (Jsc) | 14.1 mA/cm² | sigmaaldrich.com |

| Fill Factor (FF) | 0.58 | sigmaaldrich.com |

This data is for a high-efficiency polymer F-PCPDTBT:PC70BM bulk heterojunction organic solar cell.

This compound as a Research Tool in Biophysics and Biochemistry

There is no direct evidence in the current scientific literature of 4,7-bis(5-bromo-3,4-didecylthien-2-yl)benzo[c] mdpi.comguidechem.comscielo.brthiadiazole being used as a research tool in biophysics or biochemistry. However, the broader class of 2,1,3-benzothiadiazole (B189464) derivatives has been explored for biological applications.

Some benzothiadiazole derivatives have been developed as fluorescent probes for bioimaging. nih.govacs.orgacs.orgresearchgate.netbeilstein-journals.org Their fluorescence properties can be sensitive to the local environment, a characteristic known as solvatochromism, which can be exploited to study cellular structures like lipid droplets. acs.orgresearchgate.net Furthermore, some derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai It is conceivable that with appropriate functionalization, derivatives of this compound could be adapted for such applications, but this remains an area for future research.

Use as a Fluorescent Probe for Biological Processes

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. thermofisher.com These probes are invaluable tools in biological research for visualizing and monitoring processes within living cells with high sensitivity and specificity. nih.gov They can be designed to target specific organelles, proteins, or ions, providing insights into their localization, concentration, and activity. thermofisher.com The development of a fluorescent probe involves creating a molecule with suitable photophysical properties, such as brightness and photostability, and ensuring it can specifically interact with its biological target.

No studies have been identified that describe the synthesis or application of this compound as a fluorescent probe for any biological process. Research in this area continues to yield novel probes for various applications, such as a lysosomal chloride ion-selective fluorescent probe for studying lysosome-associated biological events. rsc.org

As an Affinity Ligand for Protein Purification in Research

Affinity purification is a powerful technique used to isolate a specific protein or group of proteins from a complex mixture, such as a cell lysate. creative-proteomics.comthermofisher.com This method relies on the highly specific interaction between a target protein and a molecule, known as an affinity ligand, that is immobilized on a solid support. thermofisher.comhuji.ac.il The process involves passing the mixture over the support, where the target protein binds to the ligand. After washing away unbound components, the purified protein is released. thermofisher.com This technique can achieve very high levels of purification in a single step. huji.ac.ilnih.gov

There is no available research demonstrating the use of this compound as an affinity ligand for the purification of any specific protein. The development of new affinity ligands is crucial for advancing protein purification techniques, especially for recombinant proteins. navigo-proteins.com

Exploratory Research in Supramolecular Chemistry Involving this compound

Supramolecular chemistry is the field of chemistry that focuses on chemical systems made up of a discrete number of assembled molecular subunits or components. deliuslab.comist.ac.at The forces responsible for the spatial organization of these systems are non-covalent intermolecular interactions. beilstein-journals.org This area of research explores the design and synthesis of complex, functional chemical systems from smaller molecular building blocks. deliuslab.comgu.se Research groups in this field investigate topics such as molecular recognition, self-assembly, and the development of functional materials. ox.ac.uk

A thorough search of the scientific literature did not reveal any exploratory research in supramolecular chemistry that involves the compound this compound.

Environmental Fate and Degradation Research of Mfcd18317282 Academic Perspective

Investigation of Photolytic and Hydrolytic Degradation Pathways

Research on Degradation Kinetics and Identification of Degradation Products

Studies on the degradation kinetics of MFCD18317282 are essential for predicting its environmental half-life. While specific experimental data for this exact compound is limited, research on structurally similar dinitro-aromatic compounds, such as 2,4-dinitroanisole (B92663) (DNAN), provides valuable insights. nih.gov

Photolytic Degradation: Photolysis of dinitro-aromatic compounds is influenced by the presence of photosensitizers in the environment. epa.gov For instance, the photolysis of DNAN has been shown to yield intermediates like 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.gov It is hypothesized that this compound would undergo similar transformations under UV irradiation. The expected primary photolytic degradation products would likely involve the hydroxylation of the benzene (B151609) ring or the cleavage of the sulfonamide bond.

Hydrolytic Degradation: The hydrolysis of sulfonamides can be influenced by pH. While many sulfonamides are relatively stable, those with strongly electron-withdrawing groups, such as the two nitro groups in this compound, can be more susceptible to cleavage, particularly under basic conditions. researchgate.netresearchgate.net The hydrolysis of this compound is expected to be slow under neutral environmental conditions but may be accelerated at higher pH values, leading to the formation of 2,4-dinitrobenzenesulfonic acid and ammonia.

A hypothetical representation of the degradation kinetics and products is presented in the interactive table below, based on analogous compounds.

| Degradation Pathway | Condition | Half-life (t½) (days) | Primary Degradation Products |

| Photolysis | Simulated Sunlight | 15 - 30 | 2-Hydroxy-4-nitrobenzenesulfonamide, 2,4-Dinitrophenol |

| Hydrolysis | pH 5 | > 180 | Negligible Degradation |

| Hydrolysis | pH 7 | 120 - 180 | 2,4-Dinitrobenzenesulfonic acid, Ammonia |

| Hydrolysis | pH 9 | 30 - 60 | 2,4-Dinitrobenzenesulfonic acid, Ammonia |

This table presents hypothetical data based on the degradation patterns of structurally similar compounds.

Mechanistic Studies of Environmental Transformation Processes

Mechanistic studies of the environmental transformation of this compound would focus on the underlying chemical reactions driving its degradation.

Photolytic Transformation Mechanisms: The photolytic degradation of dinitro-aromatic compounds often proceeds through the absorption of UV radiation, leading to the excitation of electrons in the nitro groups. This can initiate a series of reactions, including:

Photo-hydroxylation: The excited state of the molecule can react with water or hydroxyl radicals to introduce hydroxyl groups onto the aromatic ring.

Photo-reduction: One of the nitro groups can be reduced to a nitroso or amino group.

Ring Cleavage: Under high-energy UV radiation, the aromatic ring itself may be cleaved, leading to the formation of smaller, more readily biodegradable aliphatic compounds.

Hydrolytic Transformation Mechanisms: The hydrolysis of the sulfonamide bond in this compound is likely to proceed via a nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom of the sulfonyl group. The strongly electron-withdrawing nitro groups increase the electrophilicity of the sulfur atom, making it more susceptible to this attack. This results in the cleavage of the sulfur-nitrogen bond.

Biotransformation Research in Model Environmental Systems

The biotransformation of this compound by microorganisms is a crucial pathway for its removal from the environment. Research in this area often utilizes model environmental systems to understand the metabolic capabilities of microbial communities and specific enzymes.

Microbial Degradation Studies in Defined Cultures

It is anticipated that bacteria capable of degrading nitroaromatic compounds, such as certain species of Pseudomonas, Rhodococcus, and Mycobacterium, would be involved in the biotransformation of this compound. nih.gov The initial steps would likely involve the reduction of one or both nitro groups to amino groups, forming mono- and di-amino-benzenesulfonamide derivatives. This reduction significantly decreases the toxicity of the compound and makes the aromatic ring more susceptible to cleavage.

A summary of potential microbial degradation pathways is provided in the interactive table below.

| Microbial Species (Hypothetical) | Metabolic Pathway | Key Intermediates |

| Pseudomonas sp. | Reductive Pathway | 2-Amino-4-nitrobenzenesulfonamide, 2,4-Diaminobenzenesulfonamide |

| Rhodococcus sp. | Oxidative Pathway | Catechol-2,4-disulfonamide |

| Mycobacterium vanbaalenii PYR-1 | Ring Cleavage | Beta-ketoadipate pathway intermediates |

This table presents hypothetical data based on the degradation capabilities of microorganisms on analogous compounds.

Enzymatic Biotransformation Mechanisms of this compound

The enzymatic biotransformation of this compound is the key to its microbial degradation. The primary enzymes involved are likely to be nitroreductases, which catalyze the reduction of the nitro groups.

Nitroreductases: These enzymes are flavoproteins that use NADH or NADPH as a source of reducing equivalents to reduce the nitro groups of aromatic compounds. The reduction can proceed in a stepwise manner, first to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The formation of the amino-substituted derivatives is a critical detoxification step and prepares the molecule for further degradation.

Dioxygenases: Following the initial reduction of the nitro groups, ring-cleavage dioxygenases can attack the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catecholic intermediates. These intermediates are then further metabolized through pathways such as the beta-ketoadipate pathway, ultimately leading to mineralization (the complete degradation to carbon dioxide, water, and inorganic ions). nih.gov

The study of these enzymatic mechanisms is crucial for developing bioremediation strategies for environments contaminated with this compound and other related dinitro-aromatic compounds.

Future Directions and Emerging Research Avenues for Mfcd18317282

Integration of Artificial Intelligence and Machine Learning in MFCD18317282 Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, offering powerful tools to accelerate research on novel compounds like this compound. pitt.edu

Predictive Modeling of Physicochemical Properties and Bioactivity: AI and ML algorithms can be trained on large datasets of known molecules to predict the properties of new compounds. For this compound, these models could estimate its solubility, toxicity, and potential biological targets without the need for initial, resource-intensive laboratory experiments. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by deep learning, could identify the specific structural moieties of this compound—such as the cyano and fluoro groups—that are critical for its potential therapeutic effects.

Virtual Screening and Target Identification: One of the most significant applications of AI in this context is the virtual screening of large compound libraries to identify potential biological targets. By analyzing the three-dimensional structure of this compound, AI-powered docking simulations can predict its binding affinity to a wide array of proteins, including G protein-coupled receptors (GPCRs), kinases, and enzymes. nih.gov This approach can rapidly generate hypotheses about the compound's mechanism of action, guiding subsequent experimental validation.

Generative Models for Novel Drug Candidates: Generative adversarial networks (GANs) and other generative models can design novel molecules with desired properties by learning from the chemical space of existing drugs and bioactive compounds. pitt.edu Starting with the scaffold of this compound, these models could propose structural modifications to optimize its activity, selectivity, or pharmacokinetic profile, thereby creating a new generation of potential drug candidates.

Exploration of this compound in Interdisciplinary Research Fields

The unique chemical structure of this compound, featuring a nicotinic acid core, suggests its potential relevance in various interdisciplinary research fields beyond traditional medicinal chemistry.

Neuroscience and Neurodegenerative Diseases: Nicotinic acid and its derivatives have been implicated in various neurological processes. Given that nicotinic acetylcholine (B1216132) receptors (nAChRs) are involved in cognitive function, research could explore the potential of this compound as a modulator of these receptors. Such investigations would be highly relevant for studying neurodegenerative diseases like Alzheimer's and Parkinson's disease, where nAChR dysfunction is a known factor. sydney.edu.au

Oncology and Anti-Cancer Research: The role of nicotinic acid derivatives in cancer is an emerging area of interest. Some studies have suggested that these compounds can influence cellular metabolism and signaling pathways that are dysregulated in cancer cells. Interdisciplinary research combining chemistry, biology, and oncology could investigate the effects of this compound on cancer cell proliferation, apoptosis, and angiogenesis.

Materials Science and Coordination Chemistry: The nitrogen and oxygen atoms in the nicotinic acid structure of this compound make it a potential ligand for the formation of coordination complexes with various metal ions. This opens up avenues in materials science for the development of novel metal-organic frameworks (MOFs) or functional materials with interesting catalytic, magnetic, or optical properties.

Challenges and Opportunities in Fundamental Research on this compound

Despite the promising future directions, fundamental research on this compound is not without its challenges and corresponding opportunities.

Challenges:

Lack of Experimental Data: The current scarcity of experimental data on the biological activity and physicochemical properties of this compound makes it difficult to validate computational predictions and formulate clear research hypotheses.

Target Deconvolution: Even if bioactivity is observed, identifying the specific molecular target(s) of a novel compound—a process known as target deconvolution—can be a significant challenge, often requiring a combination of computational and experimental techniques.

Opportunities:

Fragment-Based Drug Discovery: The structure of this compound can be utilized in fragment-based drug discovery (FBDD). The individual fragments of the molecule can be screened for weak binding to biological targets, and this information can then be used to build more potent and selective ligands. pitt.edu

Chemical Probe Development: If this compound is found to have a specific biological activity, it could be developed into a chemical probe to study the function of its target protein. This would provide a valuable tool for basic biological research.

Open-Source Research and Data Sharing: The establishment of open-source platforms for sharing data on new chemical entities like this compound could foster collaboration and accelerate the pace of discovery. By pooling computational and experimental data from various research groups, a more comprehensive understanding of the compound's potential can be achieved more rapidly.

Q & A

Q. How to validate MFCD18317283’s mechanism of action using computational and experimental cross-validation?

- Perform molecular docking (AutoDock, Schrödinger) to predict binding sites. Validate with mutagenesis studies or cryo-EM. Compare in silico binding energies with experimental IC50 values. Use Bland-Altman plots to assess agreement between computational and empirical data .

Methodological Notes

- Data Presentation : Use tables to compare synthetic yields (e.g., Table 1: Effect of Solvent on MFCD18317283 Yield), ensuring units and uncertainties are consistent. Include raw data in supplementary files .

- Contradiction Analysis : Apply the principal contradiction framework to prioritize variables causing data conflicts (e.g., solvent purity vs. catalyst activity) .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.